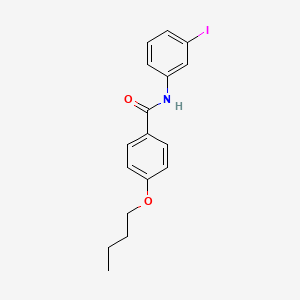
4-butoxy-N-(3-iodophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(3-iodophenyl)benzamide, also known as BIBX1382, is a chemical compound that belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It is a potent and specific inhibitor of the EGFR, which is a transmembrane protein that plays a crucial role in the regulation of cell growth, proliferation, and survival. BIBX1382 has been extensively studied for its potential applications in cancer treatment and other diseases that involve EGFR signaling pathways.
作用機序
4-butoxy-N-(3-iodophenyl)benzamide exerts its pharmacological effects by selectively inhibiting the tyrosine kinase activity of the EGFR, which is a key mediator of cell growth and survival. The binding of 4-butoxy-N-(3-iodophenyl)benzamide to the ATP-binding site of the EGFR prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis. 4-butoxy-N-(3-iodophenyl)benzamide has been shown to be more potent and selective than other EGFR inhibitors, such as gefitinib and erlotinib.
Biochemical and Physiological Effects:
4-butoxy-N-(3-iodophenyl)benzamide has been shown to have significant biochemical and physiological effects on cancer cells and other cell types. In cancer cells, 4-butoxy-N-(3-iodophenyl)benzamide inhibits the activation of the EGFR signaling pathway, leading to the inhibition of cell growth and proliferation. 4-butoxy-N-(3-iodophenyl)benzamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, 4-butoxy-N-(3-iodophenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages and other immune cells.
実験室実験の利点と制限
4-butoxy-N-(3-iodophenyl)benzamide has several advantages for laboratory experiments, including its high potency and selectivity for the EGFR, which allows for the specific targeting of EGFR signaling pathways. 4-butoxy-N-(3-iodophenyl)benzamide also has good solubility in aqueous and organic solvents, which makes it easy to handle and administer in laboratory experiments. However, there are some limitations to the use of 4-butoxy-N-(3-iodophenyl)benzamide in laboratory experiments, including its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
将来の方向性
There are several future directions for the research and development of 4-butoxy-N-(3-iodophenyl)benzamide and other EGFR inhibitors. One direction is the development of more potent and selective EGFR inhibitors that can overcome drug resistance and improve the efficacy of cancer treatment. Another direction is the identification of biomarkers that can predict the response to EGFR inhibitors and guide the selection of patients for treatment. Finally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies may provide a more effective and personalized approach to cancer treatment.
合成法
The synthesis of 4-butoxy-N-(3-iodophenyl)benzamide involves several steps, including the reaction of 3-iodoaniline with 4-butoxybenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of the compound are confirmed by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-butoxy-N-(3-iodophenyl)benzamide has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of the EGFR signaling pathway, which is often overexpressed or mutated in cancer cells. 4-butoxy-N-(3-iodophenyl)benzamide also has potential applications in other diseases that involve EGFR signaling, such as inflammatory diseases and skin disorders.
特性
IUPAC Name |
4-butoxy-N-(3-iodophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-11-21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)12-15/h4-10,12H,2-3,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHURSHBPJCQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-iodophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

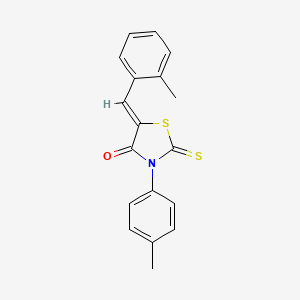
![3-(1-{[1-(4-morpholinyl)cyclohexyl]carbonyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B4988306.png)
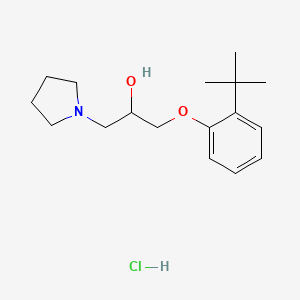
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![N-ethyl-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B4988332.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)
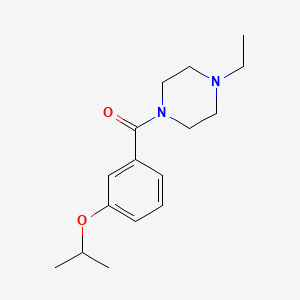

![1-[2-(ethylthio)-5-pyrimidinyl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4988358.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)

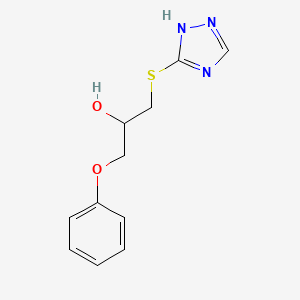
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4988375.png)
![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)